molecular formula C7H3F2NO2 B054202 Pyridine-2,6-dicarbonyl difluoride CAS No. 114085-28-8

Pyridine-2,6-dicarbonyl difluoride

Cat. No.: B054202
CAS No.: 114085-28-8
M. Wt: 171.1 g/mol
InChI Key: SGUWLQIFYMSBBM-UHFFFAOYSA-N
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Description

Pyridine-2,6-dicarbonyl difluoride: is an organic compound with the molecular formula C7H3F2NO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of two fluorine atoms attached to the carbonyl groups at positions 2 and 6 of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

    Substitution: Pyridine-2,6-dicarboxamides or pyridine-2,6-dicarboxylates.

    Reduction: Pyridine-2,6-dimethanol.

    Oxidation: Pyridine-2,6-dicarboxylic acid.

Mechanism of Action

The mechanism of action of pyridine-2,6-dicarbonyl difluoride and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target proteins .

Comparison with Similar Compounds

    Pyridine-2,6-dicarbonyl Dichloride: Similar in structure but contains chlorine atoms instead of fluorine.

    Pyridine-2,6-dicarboxylic Acid: Contains carboxylic acid groups instead of carbonyl fluorides.

    Pyridine-2,6-dimethanol: A reduced form of pyridine-2,6-dicarbonyl difluoride with hydroxyl groups.

Uniqueness: this compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity in nucleophilic substitution reactions. These properties make it a valuable intermediate in organic synthesis and materials science .

Properties

IUPAC Name

pyridine-2,6-dicarbonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUWLQIFYMSBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)F)C(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552265
Record name Pyridine-2,6-dicarbonyl difluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114085-28-8
Record name Pyridine-2,6-dicarbonyl difluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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